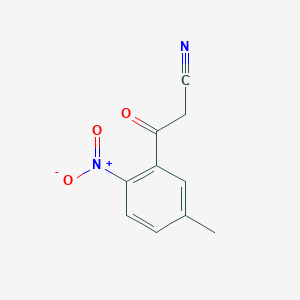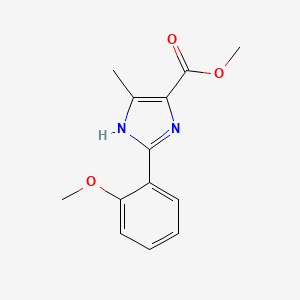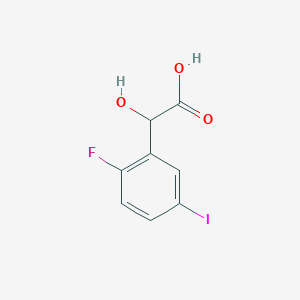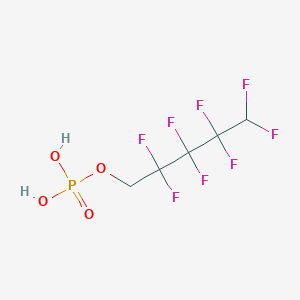
2,2,3,3,4,4,5,5-Octafluoropentyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,4,4,5,5-Octafluoropentyl dihydrogen phosphate is a fluorinated organophosphate compound. It is characterized by the presence of eight fluorine atoms attached to a pentyl chain, which is further bonded to a dihydrogen phosphate group. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl dihydrogen phosphate typically involves the reaction of 2,2,3,3,4,4,5,5-Octafluoropentanol with phosphorus oxychloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3,4,4,5,5-Octafluoropentyl dihydrogen phosphate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Hydrolysis: The dihydrogen phosphate group can be hydrolyzed to form corresponding phosphoric acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used to replace fluorine atoms with iodine.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the dihydrogen phosphate group.
Major Products
Substitution Reactions: Products include halogenated derivatives of the original compound.
Hydrolysis: Products include phosphoric acid derivatives and fluorinated alcohols.
Wissenschaftliche Forschungsanwendungen
2,2,3,3,4,4,5,5-Octafluoropentyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of specialty polymers and coatings that require high thermal and chemical stability.
Wirkmechanismus
The mechanism of action of 2,2,3,3,4,4,5,5-Octafluoropentyl dihydrogen phosphate involves its interaction with specific molecular targets. The fluorinated chain can interact with hydrophobic regions of proteins and membranes, while the dihydrogen phosphate group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
- Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether
- 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate
Uniqueness
2,2,3,3,4,4,5,5-Octafluoropentyl dihydrogen phosphate is unique due to the presence of the dihydrogen phosphate group, which imparts distinct chemical properties compared to other similar fluorinated compounds. This group enhances its solubility in water and its ability to participate in specific biochemical interactions, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
39482-86-5 |
|---|---|
Molekularformel |
HC4F8CH2OP(=O)(OH)2 C5H5F8O4P |
Molekulargewicht |
312.05 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5-octafluoropentyl dihydrogen phosphate |
InChI |
InChI=1S/C5H5F8O4P/c6-2(7)4(10,11)5(12,13)3(8,9)1-17-18(14,15)16/h2H,1H2,(H2,14,15,16) |
InChI-Schlüssel |
BDVNNZWWTACUNL-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


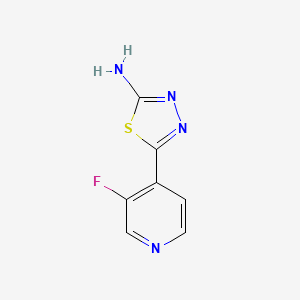
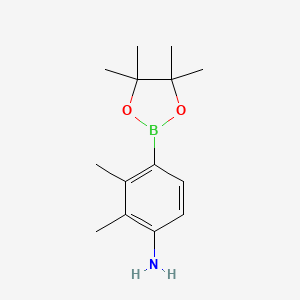
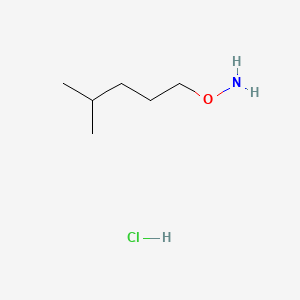

![2-Bromo-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B15335922.png)
![6-bromo-1,1a,3,7b-tetrahydro-2H-cyclopropa[c]quinolin-2-one](/img/structure/B15335926.png)
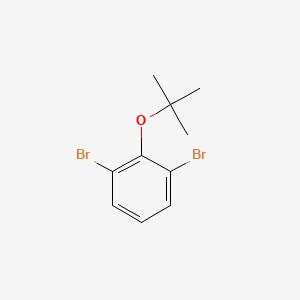
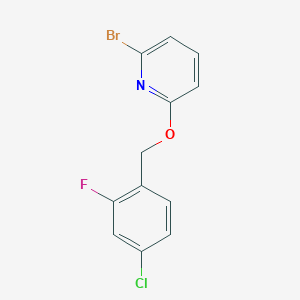
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B15335937.png)
